Proroxan hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

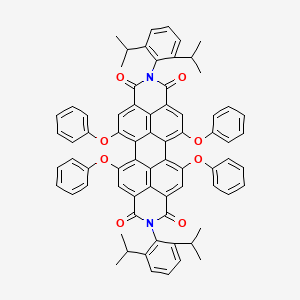

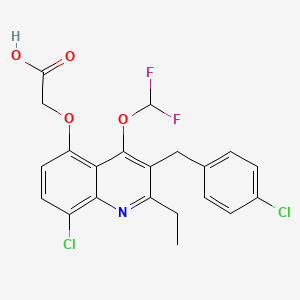

Proroxanhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Die Synthese beinhaltet die Reaktion von 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-on mit Salzsäure unter Bildung des Hydrochloridsalzes . Der Prozess umfasst die Nassgranulation unter Verwendung eines Hochgeschwindigkeitsmischgranulators, gefolgt von Siebung, Trocknung und Kalibrierung .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Proroxanhydrochlorid unter Verwendung einer hydrophilen Hydroxypropylmethylcellulose (HPMC)-Matrix und eines NaHCO3-Schaummittels durch Direktpressen hergestellt . Dieses Verfahren gewährleistet die Produktion von schwebenden Retardtabletten mit optimalen gastroretentiven Eigenschaften .

Analyse Chemischer Reaktionen

Reaktionstypen

Proroxanhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen

Zu den in den Reaktionen mit Proroxanhydrochlorid verwendeten gängigen Reagenzien gehören Salzsäure, NaHCO3, Zitronensäure und 3-Phenylpyrrolidin . Die Reaktionen werden in der Regel unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifische pH-Werte und Temperaturen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit Proroxanhydrochlorid gebildet werden, sind sein Hydrochloridsalz und andere Derivate, die in pharmazeutischen Formulierungen verwendet werden .

Wissenschaftliche Forschungsanwendungen

Proroxanhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Wirkmechanismus

Proroxanhydrochlorid entfaltet seine Wirkung durch Blockierung von Alpha-Adrenozeptoren, die an der Regulation des Blutdrucks und anderer physiologischer Prozesse beteiligt sind . Durch die Hemmung dieser Rezeptoren trägt Proroxanhydrochlorid dazu bei, den Blutdruck zu senken und Symptome im Zusammenhang mit Erkrankungen wie Morbus Menière und Reisekrankheit zu lindern .

Wirkmechanismus

Proroxan hydrochloride exerts its effects by blocking alpha-adrenoreceptors, which are involved in the regulation of blood pressure and other physiological processes . By inhibiting these receptors, this compound helps to reduce blood pressure and alleviate symptoms associated with conditions like Ménière’s disease and motion sickness .

Vergleich Mit ähnlichen Verbindungen

Proroxanhydrochlorid ist unter den nicht-selektiven Alpha-Blockern aufgrund seiner spezifischen chemischen Struktur und pharmakologischen Eigenschaften einzigartig . Ähnliche Verbindungen sind:

Prazosin: Ein weiterer Alpha-Blocker, der zur Behandlung von Bluthochdruck eingesetzt wird.

Doxazosin: Wird zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt.

Terazosin: Ähnlich wie Doxazosin, wird es bei Bluthochdruck und Prostataproblemen eingesetzt.

Eigenschaften

IUPAC Name |

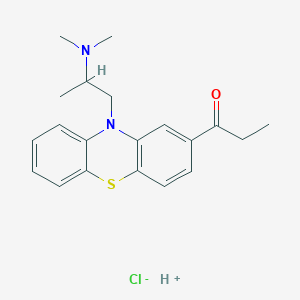

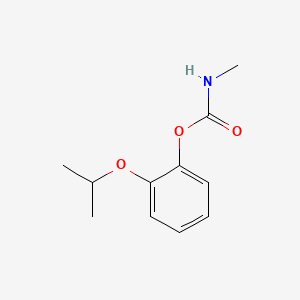

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPGRDQMBPRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33743-96-3 (Parent) | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70954647 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-33-1 | |

| Record name | 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proroxan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROROXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pirroksan?

A1: Pirroksan (Proroxan hydrochloride) functions as an α-adrenergic blocking agent. [, ] This means it blocks the action of norepinephrine, a neurotransmitter, at α-adrenergic receptors. This blockage prevents the typical physiological responses associated with α-adrenergic receptor activation, such as vasoconstriction.

Q2: How does Pirroksan impact the physiological response to renal ischemia?

A2: Studies in rats have shown that Pirroksan can ameliorate the negative metabolic consequences of renal ischemia. [, ] By blocking α-adrenergic receptors, Pirroksan may improve renal blood flow and reduce the damage caused by oxygen deprivation. This protective effect is linked to increased activity of oxidative processes and enhanced glycolysis, leading to improved energy supply for crucial nephron functions like filtration and reabsorption. [, ]

Q3: Does Pirroksan affect cerebral blood flow and oxygenation?

A3: Research on anesthetized animals suggests that the impact of Pirroksan on cerebral blood flow is dependent on changes in systemic arterial blood pressure. [] Interestingly, unlike Methylapogalanthamine, Pirroksan administration doesn't significantly alter cerebral blood flow or brain tissue oxygen consumption when blood pressure is controlled. []

Q4: Has Pirroksan demonstrated any effects on behavioral responses in animal models?

A4: Studies exploring the effects of various psychotropic agents on morphine withdrawal in mice revealed that Pirroksan, at a dosage of 10 mg/kg, could suppress the behavioral manifestations of withdrawal. [, ] Specifically, Pirroksan decreased both emotional hyperactivity and jumping activity in these animals. [, ]

Q5: Are there potential applications of Pirroksan in addressing reproductive challenges in livestock?

A5: Preliminary research in pigs suggests that the combined administration of Pirroksan with the antioxidant Bio 50 may hold promise in supporting reproductive function after farrowing. [] While the exact mechanisms remain to be elucidated, this combination appears to positively influence physiological and biochemical parameters during this critical period. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.